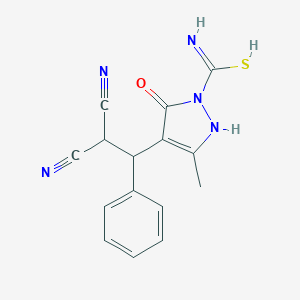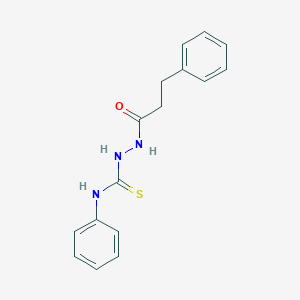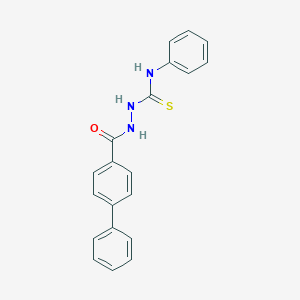![molecular formula C28H24N2O5 B323825 5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol](/img/structure/B323825.png)
5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol is a complex organic compound known for its unique chemical structure and potential applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions to form the final product. Common reagents used in these reactions include aldehydes, amines, and phenols, under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing catalysts to accelerate the reactions and reduce energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenolic and imino derivatives, such as:
- 4-Methoxyphenethylamine
- 3-Hydroxy-4-methoxybenzaldehyde
- 2-Methoxyphenol .
Uniqueness
Its ability to undergo multiple types of reactions and its diverse biological activities make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C28H24N2O5 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
5-[[4-[4-[(3-hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C28H24N2O5/c1-33-27-13-3-19(15-25(27)31)17-29-21-5-9-23(10-6-21)35-24-11-7-22(8-12-24)30-18-20-4-14-28(34-2)26(32)16-20/h3-18,31-32H,1-2H3 |
Clave InChI |
BGEFBXLLDHQJDB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OC)O)O |
SMILES canónico |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(4-methylphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B323744.png)
![4-[1-(4-chlorophenyl)-2,2-dicyanoethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B323745.png)


![5-bromo-N-{2-[(5-bromo-2-furoyl)amino]ethyl}-2-furamide](/img/structure/B323750.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B323751.png)

![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B323753.png)


![3-[(Anilinocarbothioyl)amino]benzamide](/img/structure/B323762.png)
![N-[4-(diethylamino)phenyl]-N'-phenylthiourea](/img/structure/B323765.png)

![PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE](/img/structure/B323767.png)
